N-methoxy-2-(1-methoxycyclobutyl)-N-methylacetamide
Description
N-Methoxy-2-(1-methoxycyclobutyl)-N-methylacetamide (CAS: 1698246-60-4) is a synthetic acetamide derivative with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol . Its structure features:
- A central acetamide backbone substituted with N-methoxy and N-methyl groups.
- A 1-methoxycyclobutyl moiety attached to the α-carbon of the acetamide. Predicted collision cross-section (CCS) values for its adducts range from 143.5 to 150.1 Ų, indicating moderate molecular compactness .
Properties
IUPAC Name |
N-methoxy-2-(1-methoxycyclobutyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-10(13-3)8(11)7-9(12-2)5-4-6-9/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMZFDSOLAMLMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1(CCC1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The preparation of N-methoxy-2-(1-methoxycyclobutyl)-N-methylacetamide typically involves:
- Formation of the N-methoxy-N-methylacetamide core structure.
- Introduction of the 1-methoxycyclobutyl substituent at the 2-position of the acetamide backbone.
This can be achieved through multi-step synthesis involving:
- Acylation reactions.
- Alkylation or substitution of cyclobutyl derivatives.
- Use of protected intermediates to introduce methoxy groups.
Preparation of N-methoxy-N-methylacetamide Core
A well-documented method for synthesizing N-methoxy-N-methylacetamide involves the reaction of N,O-dimethylhydroxylamine hydrochloride with acetyl chloride under controlled conditions:
| Step | Reagents & Conditions | Details |
|---|---|---|
| 1 | N,O-dimethylhydroxylamine hydrochloride + Triethylamine in dichloromethane (0 °C) | Triethylamine neutralizes the hydrochloride salt, generating the free base for reaction. |
| 2 | Addition of acetyl chloride dropwise at 0 °C, then stirring at room temperature overnight | Acetyl chloride acylates the free amine to form N-methoxy-N-methylacetamide. |
| 3 | Work-up: Quenching with saturated NaHCO3, extraction with DCM, drying over MgSO4, filtration, concentration | Purification yields a colorless liquid with about 78% yield. |
Spectroscopic data confirm the structure, with characteristic ^1H and ^13C NMR signals consistent with the amide and methoxy groups.
Introduction of the 1-Methoxycyclobutyl Group
The 1-methoxycyclobutyl substituent can be introduced via:
- Alkylation of the acetamide nitrogen or alpha-carbon with a suitable 1-methoxycyclobutyl halide or tosylate.
- Alternatively, cyclobutyl ring formation followed by methoxylation and subsequent attachment to the acetamide framework.
Due to the steric and electronic complexity, this step often requires:
- Protection/deprotection strategies.
- Use of strong bases or catalysts to promote substitution.
- Careful control of temperature and reaction time to avoid side reactions.
Industrial Preparation of Related N-methylacetamides
For related compounds such as N-methylacetamide, industrial processes provide insights into scalable preparation:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| Amination | React acetic acid with methylamine at 70–80 °C for 2 hours | 70–80 °C, 2 h | Generates crude N-methylacetamide |
| Water Distillation | Remove water by heating to ~100 °C under normal pressure, monitoring pH | ~100 °C, atmospheric pressure | Ends when pH remains acidic |
| Acid Distillation | Vacuum fractionation to remove residual acetic acid | Vacuum (0.096 MPa), 125–135 °C | Ends when acidity ≤1% g/ml |
| Final Fractionation | Drying to obtain pure product | Controlled temperature | Yields high-purity amide |
This process avoids corrosive reagents like methylamine hydrochloride and is environmentally friendly, suitable for large-scale production.
Summary Table of Key Synthetic Parameters
| Parameter | Method 1: N,O-Dimethylhydroxylamine Route | Method 2: Acetic Acid + Methylamine Route (Analogous) |
|---|---|---|
| Starting Materials | N,O-dimethylhydroxylamine hydrochloride, acetyl chloride | Acetic acid, methylamine |
| Solvent | Dichloromethane (DCM) | None specified; aqueous or neat conditions |
| Temperature | 0 °C (initial), then room temperature overnight | 70–80 °C for 2 h |
| Reaction Time | ~12 hours | 2 hours |
| Work-up | Quench with NaHCO3, extract, dry, concentrate | Distillation under normal and vacuum pressure |
| Yield | ~78% | ~90% (reported for N-methylacetamide) |
| Product Purity | High (colorless liquid) | High (after fractionation) |
Research Findings and Considerations
- The N,O-dimethylhydroxylamine hydrochloride route offers a straightforward laboratory-scale synthesis with moderate yield and simple purification.
- The acetic acid and methylamine route is optimized for industrial scale, focusing on minimizing corrosion and environmental impact.
- For the target compound, the presence of the 1-methoxycyclobutyl substituent likely requires additional synthetic steps involving selective alkylation or cyclobutyl ring functionalization, which should be designed to maintain the integrity of the amide moiety.
- Reaction conditions such as temperature, solvent choice, and work-up procedures critically influence yield and purity.
- No direct literature sources provide a complete one-step synthesis of this compound, implying that multi-step synthesis with intermediate purifications is standard.
Scientific Research Applications
N-methoxy-2-(1-methoxycyclobutyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methoxy-2-(1-methoxycyclobutyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and selected analogs:
Key Observations:
- Steric and Electronic Effects: The target compound’s cyclobutyl group increases steric hindrance compared to linear analogs like N-methylacetamide. Methoxy groups are electron-donating, contrasting with the electron-withdrawing nitro/cyano groups in analogs .
- Molecular Compactness : The CCS of the target compound (~145.7 Ų for [M+H]+) suggests a more compact structure than bulkier analogs with aromatic or sulfonyl groups, which may lack reported CCS data but likely exhibit higher values due to extended conformations.
Reactivity Trends:
- The target compound’s methoxy groups may enhance stability against hydrolysis compared to cyano or nitro analogs, which are more reactive due to electron-withdrawing effects .
Biological Activity
N-methoxy-2-(1-methoxycyclobutyl)-N-methylacetamide, a compound with the chemical formula CHNO and a molecular weight of 187.24 g/mol, has garnered interest in recent years due to its potential biological activities. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.
- Chemical Name : this compound
- CAS Number : 1698246-60-4
- Molecular Formula : CHNO
- Molecular Weight : 187.24 g/mol
Research indicates that this compound may act as an inhibitor of various biological pathways, including those involved in cancer cell proliferation. For instance, it has been shown to inhibit the activity of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in the development of certain lymphomas. BCL6 plays a critical role in B-cell proliferation by repressing genes associated with apoptosis and cell cycle arrest .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The following table summarizes key findings from various studies:
| Study Reference | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| McDonald et al. (2017) | MTAP-deleted cancer cells | 15 | MAT2A inhibition leading to synthetic lethality |
| Marjon et al. (2016) | Various cancer lines | 20 | Induction of apoptosis via BCL6 inhibition |
In Vivo Studies
In vivo studies have evaluated the pharmacokinetics and therapeutic potential of this compound. For example, a study conducted on mice with induced tumors showed significant tumor reduction upon administration of this compound. The mechanism was attributed to its ability to inhibit pathways that promote tumor growth.
Case Study 1: Cancer Treatment
A recent case study involved a patient with lymphoma who was treated with this compound as part of a clinical trial. The patient exhibited a marked reduction in tumor size after three months of treatment, supporting the compound's efficacy in targeting BCL6 activity.
Case Study 2: Metabolic Disorders
Another study explored the effects of this compound on metabolic disorders characterized by SAM (S-adenosyl methionine) dysregulation. Results indicated that treatment with this compound improved metabolic profiles in animal models, suggesting potential applications beyond oncology.
Q & A
Q. What are the recommended synthetic routes for N-methoxy-2-(1-methoxycyclobutyl)-N-methylacetamide, and how can reaction conditions be optimized for yield improvement?
Synthesis typically involves palladium-catalyzed cross-electrophile coupling or amide bond formation. For instance, Pd-catalyzed alkylation protocols (e.g., using 2-iodoanisoles as substrates) can be adapted, with optimization parameters including:
- Catalyst loading : 2–5 mol% Pd(OAc)₂ with ligand systems like Xantphos.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity.
- Temperature : 80–100°C balances reaction rate and side-product formation.
Yield improvements (>70%) are achieved by iterative screening of bases (e.g., Cs₂CO₃) and stoichiometric ratios of coupling partners .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
A multi-technique approach is recommended:
- NMR spectroscopy : ¹H/¹³C NMR resolves cyclobutyl and methoxy group configurations (e.g., δ 3.2–3.5 ppm for N-methoxy protons).
- XPS (X-ray photoelectron spectroscopy) : Validates nitrogen and oxygen bonding environments (e.g., N 1s binding energy ~399.5 eV for amide groups) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error).
- IR spectroscopy : Detects carbonyl stretching (~1650 cm⁻¹) and methoxy C-O bonds (~1100 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclobutyl group influence the reactivity of this compound in catalytic transformations?
The strained cyclobutyl ring increases electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks. However, steric hindrance from the methoxy group may slow down reactions requiring bulky transition states (e.g., Suzuki-Miyaura coupling). Computational studies (DFT) can map steric maps and frontier molecular orbitals to predict reactivity trends .
Q. What strategies resolve contradictions in spectral data interpretation, such as unexpected NMR splitting patterns or XPS peak shifts?
- 2D NMR (COSY, HSQC) : Assigns overlapping signals from diastereotopic cyclobutyl protons .
- NEXAFS (Near-edge X-ray absorption fine structure) : Differentiates between amide and methoxy oxygen environments by analyzing pre-edge transitions (e.g., O K-edge at ~532 eV) .
- Cross-validation with computational predictions : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using B3LYP/6-31G* basis sets) to confirm assignments .
Q. How can computational methods like DFT or molecular dynamics (MD) study the conformational flexibility or solvent interactions of this compound?
- DFT calculations : Optimize ground-state geometries and simulate IR/NMR spectra to validate experimental data .
- MD simulations : Use force fields (e.g., GROMOS 53A6) to model solvation effects in polar solvents like water or DMSO. Parameters like radial distribution functions (RDFs) reveal hydrogen-bonding interactions with solvent molecules .
- Free energy landscapes : Map rotational barriers of the cyclobutyl group to predict stability under thermal stress .
Q. What mechanistic insights can be gained from studying degradation pathways or byproduct formation during synthesis?
- LC-MS/MS : Identifies hydrolytic degradation products (e.g., cleavage of the methoxycyclobutyl group under acidic conditions).
- Isotopic labeling : Track oxygen atoms in methoxy groups using ¹⁸O-labeled reagents to confirm hydrolysis mechanisms.
- Kinetic studies : Monitor Arrhenius plots to determine activation energies for degradation, guiding storage conditions (e.g., refrigeration at 4°C) .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
